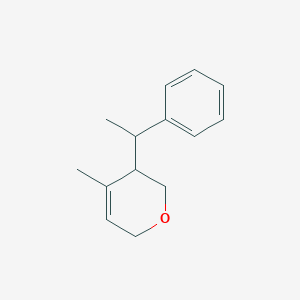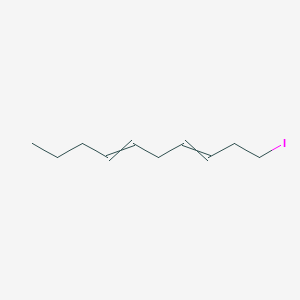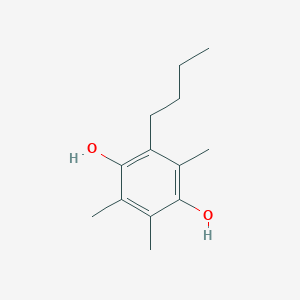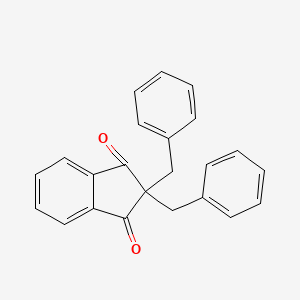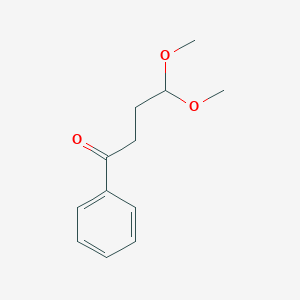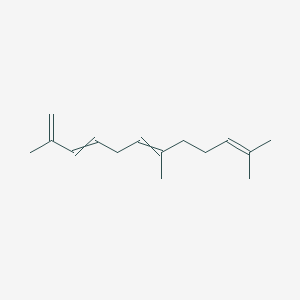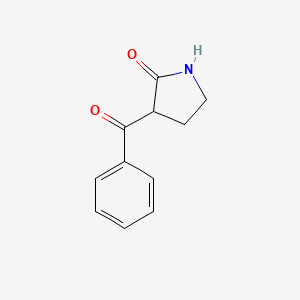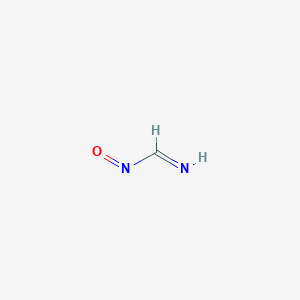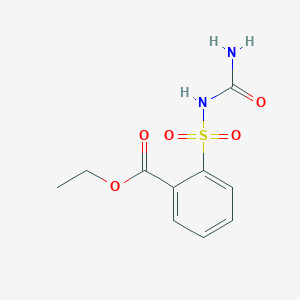
Ethyl 2-(carbamoylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(carbamoylsulfamoyl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a benzoate group, which is a derivative of benzoic acid, and a carbamoylsulfamoyl group, which adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(carbamoylsulfamoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the final product in a pure form .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl 2-(hydroxymethyl)benzoate.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
Ethyl 2-(carbamoylsulfamoyl)benzoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(carbamoylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Similar ester structure but lacks the carbamoylsulfamoyl group.
Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.
Ethyl 2-(hydroxymethyl)benzoate: A reduction product of ethyl 2-(carbamoylsulfamoyl)benzoate.
Uniqueness: this compound is unique due to the presence of the carbamoylsulfamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
95473-35-1 |
|---|---|
Formule moléculaire |
C10H12N2O5S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
ethyl 2-(carbamoylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O5S/c1-2-17-9(13)7-5-3-4-6-8(7)18(15,16)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |
Clé InChI |
PARSZYDXLXVEGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


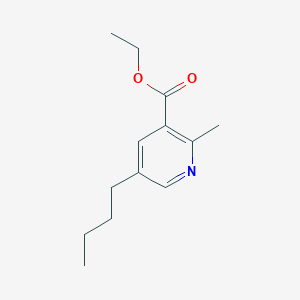
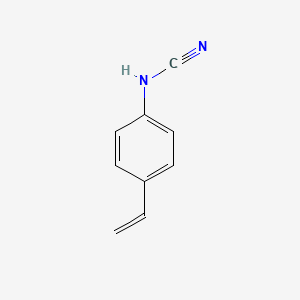
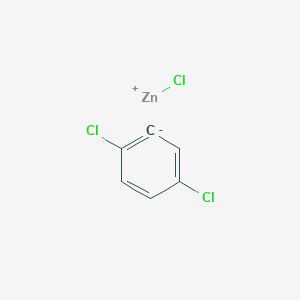
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

